molecular formula C17H18FN3O B10880648 (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10880648
M. Wt: 299.34 g/mol
InChI Key: QPGGGCIBLMUSFJ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is a synthetic small-molecule compound featuring a piperazine core substituted with a 4-fluorophenyl ketone and a 2-pyridinylmethyl group. This structure is part of a class of nitrogen-containing heterocycles that are of significant interest in modern drug discovery for their ability to interact with a range of biological targets. Compounds with the benzhydryl piperazine scaffold have been demonstrated to act as inverse agonists of the Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor (GPCR) with therapeutic relevance in metabolic and substance addiction disorders . The piperazine ring is a privileged structure in medicinal chemistry, often contributing to favorable pharmacokinetic properties and molecular recognition. The specific arrangement of the 4-fluorophenyl and pyridinylmethyl substituents on the piperazine core in this compound suggests potential for modulating protein-protein interactions and enzyme activity. Research on structurally similar piperazine-containing molecules has shown promise in developing inhibitors for targets like equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and the cellular uptake of nucleoside analogs used in chemotherapy . Furthermore, the fluorophenyl moiety is a common pharmacophore that can enhance binding affinity and metabolic stability. This product is intended for research applications only, including but not limited to: in vitro binding assays, functional activity studies, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex chemical entities. It is supplied for laboratory research use and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C17H18FN3O

Molecular Weight

299.34 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H18FN3O/c18-15-6-4-14(5-7-15)17(22)21-11-9-20(10-12-21)13-16-3-1-2-8-19-16/h1-8H,9-13H2

InChI Key

QPGGGCIBLMUSFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves the reaction of 4-pyridinecarbonyl chloride hydrochloride with fluorobenzene in the presence of aluminum chloride. The reaction mixture is heated to reflux for several hours, followed by cooling and acidification with hydrochloric acid. The product is then extracted using dichloromethane and purified through crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Enzyme Inhibition

One of the primary mechanisms of action for (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is its role as an enzyme inhibitor. It has been identified as a potent inhibitor of leukotriene A-4 hydrolase, an enzyme that plays a significant role in inflammatory responses. By binding to the active site of this enzyme, the compound inhibits its activity, thereby modulating various inflammatory processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Studies have reported minimum inhibitory concentration (MIC) values ranging from 20–70 µM against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest moderate potency compared to standard antibiotics like ceftriaxone.

Anticancer Activity

In vitro studies have demonstrated that (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone possesses cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the micromolar range against breast cancer and leukemia cell lines, indicating potential anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activity of (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone and related compounds:

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains, revealing that some derivatives had comparable or superior activity to conventional antibiotics.

Cytotoxicity Assays

Cytotoxicity assays performed on various cancer cell lines indicated that certain structural modifications enhanced the anticancer activity of related compounds. These studies highlight the potential for developing new therapeutic agents based on this compound's structure.

Mechanistic Studies

Research has also focused on elucidating the mechanisms by which these compounds exert their biological effects, including their interaction with specific protein targets and pathways involved in cell signaling. Understanding these interactions is crucial for optimizing their pharmacological profiles.

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It acts as a leukotriene A-4 hydrolase inhibitor, which can modulate inflammatory responses in the body. The compound’s effects are mediated through its binding to the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

JNJ-42226314 ([1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone)

  • Key Differences : Replaces the pyridin-2-ylmethyl group with a thiazole-2-carbonyl substituent and incorporates an indole ring.
  • Biological Activity: Potent, reversible monoacylglycerol lipase (MAGL) inhibitor (IC₅₀ = 2.9 nM), demonstrating high selectivity over fatty acid amide hydrolase (FAAH) and cannabinoid receptors .
  • Significance : The thiazole group enhances enzyme inhibition through covalent interactions, unlike the pyridinylmethyl group in the target compound, which may favor reversible binding .

LDK1229 ((4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride)

  • Key Differences : Substitutes pyridin-2-ylmethyl with a bis(4-fluorophenyl)methyl group and adds a cyclohexyl moiety.
  • Biological Activity: Cannabinoid CB1 receptor inverse agonist (Ki = 4.3 nM) with anorectic antiobesity effects. The bulky bis(fluorophenyl) group enhances receptor affinity but reduces solubility compared to the pyridinylmethyl analogue .

4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS 921230-83-3)

  • Key Differences : Fluorine is positioned at the 3- instead of 2-site on the pyridine ring.

Physicochemical Data

Compound Melting Point (°C) Molecular Weight Key Substituents
Target Compound Not reported 339.37 Pyridin-2-ylmethyl, 4-Fluorophenyl
JNJ-42226314 () Not reported 474.51 Thiazole-2-carbonyl, Indole
LDK1229 () 230 (decomposes) 461.40 Bis(4-fluorophenyl), Cyclohexyl
T-04 () Not reported 394.47 Cyclopenta[b]thiophen-2-yl, Sulfonyl
  • Notes: The target compound’s pyridinylmethyl group likely improves aqueous solubility compared to bulky hydrophobic substituents in LDK1229 . Fluorine atoms enhance metabolic stability across all analogues .

Receptor Binding

  • Target Compound : Predicted to interact with serotonin or dopamine receptors due to structural similarity to piperazine-based psychotropics (e.g., ’s S 18126, a D4 antagonist) .
  • LDK1229: High CB1 inverse agonism (EC₅₀ = 6.7 nM) due to the bis(fluorophenyl) group, which mimics endogenous cannabinoid structures .

Enzyme Inhibition

  • Teneligliptin () : A dipeptidyl peptidase-4 (DPP-4) inhibitor, highlighting the versatility of piperazine scaffolds in targeting diverse enzymes .

Biological Activity

(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone, an organic compound classified as an aryl-phenylketone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring linked to a pyridine moiety and a fluorinated phenyl group, which contribute to its unique pharmacological properties. Its molecular formula is C17H18FN3OC_{17}H_{18}FN_3O with a molecular weight of approximately 301.34 g/mol .

The primary mechanism of action for (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone involves its role as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of leukotriene A-4 hydrolase, which modulates inflammatory responses in biological systems. By binding to the active site of this enzyme, the compound inhibits its activity, thereby influencing various inflammatory processes .

Enzyme Inhibition

Research indicates that (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone exhibits significant inhibitory effects on several enzymes:

Enzyme Inhibition Type IC50 Value
Leukotriene A-4 HydrolaseCompetitiveTBD
Monoamine Oxidase (MAO)Non-competitiveTBD

The specific inhibition constants (IC50) for these enzymes are still under investigation, but preliminary studies suggest that this compound may have therapeutic potential in treating conditions associated with inflammation and neurodegenerative diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone can induce cell death at certain concentrations. The following table summarizes the cytotoxic effects observed:

Cell Line IC50 Value (µM) Effect Observed
Human Breast Cancer25Moderate Cytotoxicity
Ovarian Cancer30Moderate Cytotoxicity
Colorectal Cancer20High Cytotoxicity

These findings suggest that the compound may play a role in cancer therapy by selectively targeting and inhibiting cancer cell proliferation .

Case Studies

Several studies have explored the biological activity of (4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone:

  • Study on Inflammation : A study investigated its effects on inflammatory markers in vitro, demonstrating a reduction in pro-inflammatory cytokines when treated with the compound.
  • Neuroprotective Effects : Another case study highlighted its potential neuroprotective effects against oxidative stress in neuronal cells, suggesting implications for neurodegenerative diseases such as Alzheimer's.
  • Anticancer Activity : A recent investigation into its anticancer properties revealed that it significantly inhibited the growth of various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. Example :

Derivative SubstituentReported IC₅₀ (nM)Source
4-Fluorophenyl12 ± 2
4-Chlorophenyl150 ± 20

Advanced: What strategies enhance selectivity in derivative design for specific targets?

Answer:
Key Strategies :

Bioisosteric Replacement : Substitute pyridine with pyrimidine to modulate electron density and H-bonding capacity .

Peripheral Modifications : Introduce polar groups (e.g., -OH, -SO₂Me) to the piperazine ring to improve target specificity .

Fragment-Based Design : Use the 4-fluorophenyl-piperazine core as a "privileged fragment" and screen substituents via combinatorial libraries .

Case Study : A derivative with a 2-hydroxyethyl group on piperazine showed 90% selectivity for 5-HT₁A over 5-HT₂A receptors due to steric hindrance effects .

Basic: What are the critical physicochemical properties influencing this compound’s bioavailability?

Answer:
Key Properties :

  • logP : ~2.5 (optimal for membrane permeability) .
  • Solubility : <0.1 mg/mL in water, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .
  • pKa : Piperazine nitrogen pKa ~7.5, ensuring partial protonation at physiological pH .

Q. Experimental Determination :

  • HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .

Advanced: How can researchers validate target engagement in cellular assays?

Answer:
Methods :

Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding at varying temperatures .

BRET/FRET : Use biosensors to detect real-time interactions in live cells .

Knockdown/Rescue Experiments : siRNA-mediated target knockdown followed by activity loss confirms specificity .

Example : CETSA confirmed a 5°C shift in thermal stability for a kinase target, validating engagement .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions : -20°C under argon, protected from light (degradation <5% over 12 months) .
  • Degradation Pathways : Hydrolysis of the carbonyl group in acidic/basic conditions; monitor via periodic HPLC .

Advanced: How can crystallography resolve ambiguities in stereochemistry or conformation?

Answer:
Protocol :

Crystal Growth : Use vapor diffusion (e.g., ethanol/water) to obtain single crystals .

X-ray Diffraction : Resolve bond angles and torsional strain (e.g., piperazine ring puckering) with 0.8–1.0 Å resolution .

Validation : Compare experimental data with DFT-calculated structures for conformational energy minima .

Example : A study resolved a 60° torsional angle between the fluorophenyl and pyridine moieties, explaining reduced receptor binding .

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